4-Chloro-3-methoxy-2-naphthoic acid
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Overview
Description
4-Chloro-3-methoxy-2-naphthoic acid is an organic compound belonging to the naphthoic acid family It is characterized by the presence of a chlorine atom at the fourth position, a methoxy group at the third position, and a carboxylic acid group at the second position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-methoxy-2-naphthoic acid can be synthesized through several methods. One common approach involves the chlorination of 3-methoxy-2-naphthoic acid. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and efficiency, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methoxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
4-Chloro-3-methoxy-2-naphthoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism by which 4-chloro-3-methoxy-2-naphthoic acid exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to specific proteins, thereby modulating their activity. The exact pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-naphthoic acid: Lacks the chlorine atom, resulting in different chemical reactivity and applications.
4-Chloro-2-naphthoic acid: Lacks the methoxy group, which affects its solubility and reactivity.
2-Naphthoic acid: Lacks both the chlorine and methoxy groups, making it less versatile in certain reactions.
Uniqueness
4-Chloro-3-methoxy-2-naphthoic acid is unique due to the presence of both the chlorine and methoxy groups, which confer distinct chemical properties. These functional groups enhance its reactivity and make it suitable for a wider range of applications compared to its analogs .
Properties
Molecular Formula |
C12H9ClO3 |
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Molecular Weight |
236.65 g/mol |
IUPAC Name |
4-chloro-3-methoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H9ClO3/c1-16-11-9(12(14)15)6-7-4-2-3-5-8(7)10(11)13/h2-6H,1H3,(H,14,15) |
InChI Key |
DUUURYIJIHIJJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)O)Cl |
Origin of Product |
United States |
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